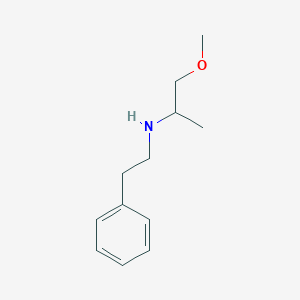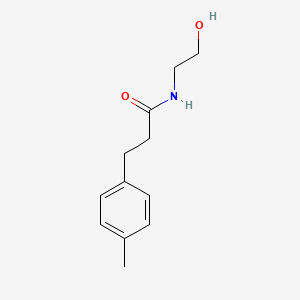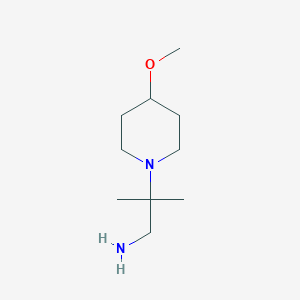amine CAS No. 1249946-63-1](/img/structure/B1454108.png)
[2-(3,4-Dichlorophenoxy)propyl](methyl)amine
Vue d'ensemble
Description
2-(3,4-Dichlorophenoxy)propylamine is a synthetic compound known for its applications in various fields, particularly in agriculture as a herbicide. It belongs to the chemical class of phenoxypropionic acids and is structurally similar to other herbicides such as 2,4-D and MCPA. The compound is characterized by its molecular formula C10H13Cl2NO and a molecular weight of 234.12 g/mol .
Méthodes De Préparation
The synthesis of 2-(3,4-Dichlorophenoxy)propylamine typically involves the reaction of 3,4-dichlorophenol with epichlorohydrin to form 2-(3,4-dichlorophenoxy)propanol. This intermediate is then reacted with methylamine to yield the final product . The reaction conditions generally include the use of a base such as sodium hydroxide and solvents like ethanol or methanol to facilitate the reactions.
Industrial production methods often involve similar synthetic routes but are scaled up to accommodate larger quantities. The processes are optimized for efficiency and cost-effectiveness, ensuring high purity and yield of the final product .
Analyse Des Réactions Chimiques
2-(3,4-Dichlorophenoxy)propylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like hydroxyl or amino groups.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
2-(3,4-Dichlorophenoxy)propylamine has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its effects on plant physiology and its potential use in controlling weed growth.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a lead compound for developing new drugs.
Industry: It is widely used in agriculture as a herbicide to control broadleaf weeds, contributing to increased crop yields and improved agricultural productivity.
Mécanisme D'action
The mechanism of action of 2-(3,4-Dichlorophenoxy)propylamine involves its interaction with specific molecular targets in plants. The compound mimics the action of natural plant hormones called auxins, leading to uncontrolled growth and eventual death of the target weeds. The pathways involved include the disruption of cell division and elongation processes, ultimately inhibiting normal plant development.
Comparaison Avec Des Composés Similaires
2-(3,4-Dichlorophenoxy)propylamine is structurally similar to other phenoxypropionic acid herbicides such as:
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar applications in agriculture.
Mecoprop (MCPP): Another herbicide used for controlling broadleaf weeds.
MCPA (2-Methyl-4-chlorophenoxyacetic acid): Known for its effectiveness in controlling a variety of weed species.
The uniqueness of 2-(3,4-Dichlorophenoxy)propylamine lies in its specific structural modifications, which may confer distinct properties such as improved efficacy, reduced environmental impact, or enhanced selectivity for certain weed species.
Propriétés
IUPAC Name |
2-(3,4-dichlorophenoxy)-N-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2NO/c1-7(6-13-2)14-8-3-4-9(11)10(12)5-8/h3-5,7,13H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZZCMGXRZAPIFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC)OC1=CC(=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(2-Methylphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1454026.png)




![2-chloro-N-[1-(2,5-dimethoxyphenyl)ethyl]propanamide](/img/structure/B1454035.png)





![[5-Ethyl-3-(morpholin-4-ylcarbonyl)-2-thienyl]amine](/img/structure/B1454047.png)

